molecular formula C13H11NO B122507 2-Aminobenzophenone CAS No. 2835-77-0

2-Aminobenzophenone

Cat. No.: B122507
CAS No.: 2835-77-0
M. Wt: 197.23 g/mol
InChI Key: MAOBFOXLCJIFLV-UHFFFAOYSA-N
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Description

2-Aminobenzophenone (CAS 2835-77-0, C₁₃H₁₁NO) is a benzophenone derivative with an amino group at the ortho position. Its structure consists of two phenyl rings connected by a ketone group, with an amino substituent on one ring (NIST, 2023) . This compound is a critical precursor in synthesizing benzodiazepines, such as chlordiazepoxide, via oxime formation . It also serves as a scaffold for antimitotic agents, inhibiting tubulin polymerization and arresting cancer cells at the G2/M phase . Additionally, this compound is utilized in eco-friendly heterocyclic syntheses, including quinolines and quinazolines, under solvent-free or catalytic conditions .

Preparation Methods

Friedel-Crafts Acylation Methods

Classical Friedel-Crafts Reaction with Anthranilic Acid Derivatives

The Friedel-Crafts acylation of anthranilic acid derivatives remains a cornerstone for 2-aminobenzophenone synthesis. In a representative procedure, anthranilic acid nitrile reacts with benzene in the presence of trifluoromethanesulfonic acid (triflic acid) under inert conditions . The reaction proceeds through three stages:

  • Acylation : Triflic acid activates the nitrile group, facilitating electrophilic substitution with benzene at 60–80°C.

  • Hydrolysis : Ice-water quenching followed by basification with NaOH liberates the amine group.

  • Purification : Column chromatography (hexanes/ether) isolates the product in 88% yield .

This method’s efficiency stems from triflic acid’s strong Brønsted acidity, which outperforms traditional AlCl₃ by minimizing side reactions. However, stringent anhydrous conditions and the need for chromatographic purification limit industrial scalability.

Modified Friedel-Crafts Using Isatoic Anhydride

Diacetoxy iodobenzene (DIB) emerges as a greener alternative to AlCl₃ in Friedel-Crafts reactions. A microwave-assisted protocol involves isatoic anhydride, synthesized from isatin via oxidative cyclization with H₂O₂ and H₂SO₄ . The anhydride reacts with benzene in CH₂Cl₂ under microwave irradiation (5–6 minutes), yielding this compound without hazardous byproducts . Key advantages include:

  • Reduced reaction time (2 hours vs. 12–24 hours for classical methods).

  • Elimination of metal catalysts , simplifying waste management.

  • Compatibility with electron-rich arenes, though steric hindrance lowers yields for ortho-substituted substrates .

Palladium-Catalyzed Synthetic Routes

Desulfinative Coupling with Sodium Arylsulfinates

Palladium catalysis enables direct coupling between 2-aminobenzonitriles and sodium arylsulfinates. Chen et al. reported a one-step reaction where Pd(OAc)₂ facilitates desulfination and C–C bond formation at 80°C . The mechanism involves:

  • Oxidative addition of the sulfinate to Pd(0).

  • Transmetalation with the nitrile substrate.

  • Reductive elimination to yield this compound (71% average yield) .

This method circumvents pre-functionalization of substrates but requires strict control of Pd loading (5 mol%) to avoid homocoupling side reactions.

Suzuki-Miyaura Cross-Coupling

Arylboronic acids undergo Pd-catalyzed coupling with 2-aminobenzonitrile derivatives in aqueous ethanol. Optimized conditions (PdCl₂, K₂CO₃, 70°C) achieve 65–78% yields, with electron-withdrawing groups on the boronic acid enhancing reactivity . Limitations include sensitivity to steric bulk and the need for inert atmospheres.

Hofmann and Curtius Rearrangement Strategies

Hofmann Rearrangement of 2-Benzoylbenzamides

2-Benzoylbenzoic acid derivatives undergo Hofmann rearrangement using Br₂/NaOH to generate 2-aminobenzophenones. The reaction proceeds via:

  • Amide formation : 2-Benzoylbenzoyl chloride treated with NH₃ yields the primary amide.

  • Rearrangement : Bromine-mediated degradation forms an isocyanate intermediate, which hydrolyzes to the amine .

Yields reach 83%, but the multi-step sequence and hazardous bromine handling diminish practicality .

Curtius Reaction for Amino Group Installation

The Curtius reaction converts 2-nitrobenzoyl azides to 2-aminobenzophenones through thermal decomposition. Generated isocyanates react in situ with H₂O to afford the amine . While efficient, the method requires unstable azide intermediates, posing safety risks.

Innovative and Green Chemistry Approaches

Ultrasound-Assisted Synthesis

Ghomi et al. developed a two-step ultrasound-mediated route:

  • Nucleophilic substitution : Nitrobenzene reacts with phenylacetonitrile under ultrasound (40 kHz, 50°C) to form 2,1-benzisoxazole.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) cleaves the N–O bond, yielding this compound in 85% overall yield .
    Ultrasound reduces reaction time by 70% compared to conventional heating, attributed to enhanced mass transfer and cavitation effects .

TEMPO-Mediated Oxidative Coupling

Tian et al. leveraged TEMPO [(2,2,6,6-tetramethylpiperidin-1-yl)oxidanyl] to synthesize 2-aminobenzophenones from allenic ketones and amines . The radical-mediated cascade forms cyclohexadiene intermediates, which aromatize under acidic conditions. This method accommodates diverse substituents but suffers from moderate yields (50–60%) .

One-Pot and Tandem Procedures

Hydrazone Alkylation-Hydrolysis

A one-pot synthesis from 2-hydrazobenzophenone and tert-butyl bromoacetate employs NaH as a base. Optimized at 50°C, the tandem alkylation-hydrolysis sequence achieves 67% yield . Key parameters include:

  • Solvent choice : DMF enhances solubility of intermediates.

  • Base stoichiometry : Excess NaH (2.5 equiv) drives complete deprotonation .

Microwave-Assisted Tandem Acylation

Combining Friedel-Crafts acylation and hydrolysis in a single microwave step reduces processing time. For example, DIB-catalyzed reactions complete in 10 minutes with 75% yield, though substrate scope remains narrow .

Comparative Analysis of Methods

Method Catalyst/Reagent Yield (%) Reaction Time Key Advantages Limitations
Classical Friedel-CraftsTriflic acid88 12–24 hHigh yield; broad substrate compatibilityRequires chromatography; moisture-sensitive
Microwave-DIBDiacetoxy iodobenzene75 10 minRapid; solvent-free conditionsLimited to electron-rich arenes
Pd-catalyzed couplingPd(OAc)₂71 8 hStep-economical; functional group toleranceCostly catalyst; inert atmosphere needed
Ultrasound reductionH₂/Pd-C85 2 hEnergy-efficient; high yieldSpecialized equipment required
One-pot alkylationNaH67 4 hSimplified workup; scalableModerate yield; sensitive to base loading

Chemical Reactions Analysis

Friedel-Crafts Acylation

This method involves reacting anthranilic acid derivatives with aryl compounds under acidic conditions (e.g., AlCl₃ or trifluoromethanesulfonic acid).

  • Example : Anthranilic acid nitrile reacts with benzene in dichloromethane at 60–80°C to yield 2-aminobenzophenone (88% yield) .

  • Key conditions :

    • Catalyst: Triflic acid or AlCl₃

    • Solvent: CH₂Cl₂ or benzene

    • Temperature: 60–80°C

Grignard Reagent Addition

Nucleophilic addition of Grignard reagents to 2-aminobenzonitrile forms imine intermediates, which hydrolyze to 2-aminobenzophenones.

  • Mechanism :
    R MgX+2 aminobenzonitrileImine saltH2O2 aminobenzophenone\text{R MgX}+\text{2 aminobenzonitrile}\rightarrow \text{Imine salt}\xrightarrow{\text{H}_2\text{O}}\text{2 aminobenzophenone}
    This avoids ketone side reactions due to in situ hydrolysis .

Aryne-Based Molecular Rearrangement

Acyl hydrazides undergo aryne insertion followed by alkylation and elimination to form protected 2-aminobenzophenones (e.g., isopropyl carbamate derivatives). Deprotection with HCl or AlCl₃ yields free 2-aminobenzophenones (85–92% yield) .

Step Reagents/Conditions Yield
Acyl hydrazide formationDIAD, aryne insertion67%
Carbamate deprotectionHCl (12 M), dioxane, 110°C88%
BrominationNBS, para-directed90%

Alkylation and Acylation

The amino group undergoes alkylation with malonate esters or alkyl halides under basic conditions (NaH, Cs₂CO₃) .

  • Example : Reaction with tert-butyl bromoacetate at 20–50°C yields substituted derivatives (up to 82% yield) .

Deprotection Strategies

Protected 2-aminobenzophenones (e.g., carbamates) are deprotected via:

  • Acid hydrolysis : HCl (12 M) in dioxane (88% yield) .

  • Lewis acid catalysis : AlCl₃ in dichloromethane (92% yield) .

Electrophilic Substitution

The para position of the benzophenone ring undergoes bromination or chlorination.

  • Example : NBS-mediated bromination at the 7-position yields halogenated derivatives (90% yield) .

Schiff Base Formation

Condensation with carbonyl compounds forms bidentate ligands for metal complexes.

  • Example : Pd(II) complexes with this compound-based Schiff bases exhibit intercalative DNA binding and antitumor activity .

Ultrasound-Assisted Reactions

Ultrasound irradiation reduces reaction times from hours to minutes.

  • Example : Synthesis of 2,1-benzisoxazoles followed by Fe/acetic acid reduction yields 2-aminobenzophenones (76% yield in 5–6 minutes) .

Solvent-Free Protocols

Dodecatungstolicic acid/P₂O₅ catalyzes Schiff base formation without solvents (51% antioxidant activity) .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of 2-aminobenzophenone exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents . The synthesis of these derivatives often utilizes this compound as a starting material, showcasing its importance in drug discovery.

Neurological Disorders

2-Aminobenzophenones have been investigated for their effects on neurological disorders. They serve as intermediates in the synthesis of compounds that act on the central nervous system, potentially offering therapeutic benefits for conditions such as anxiety and depression .

Anti-inflammatory Agents

The compound has also been explored for its anti-inflammatory properties. Research indicates that certain this compound derivatives can inhibit inflammatory pathways, making them candidates for developing new anti-inflammatory drugs .

Synthesis of Heterocycles

This compound is extensively used as a precursor for synthesizing various heterocyclic compounds such as quinolines, quinazolines, and benzodiazepines. These compounds are significant due to their diverse biological activities and applications in pharmaceuticals .

Heterocyclic Compound Application
QuinolinesAntimicrobial agents
QuinazolinesAnticancer agents
BenzodiazepinesAnxiolytic medications

Ligand Development

Recent studies have focused on developing metal complexes using this compound as a ligand. These complexes have shown promise in biological applications, including DNA binding and anticancer activities . The ability to form stable complexes makes ABP a valuable component in coordination chemistry.

Synthesis Methodologies

A variety of synthetic methodologies have been developed for producing this compound and its derivatives:

  • Friedel-Crafts Reaction : Traditional methods involve using aluminum chloride to facilitate the Friedel-Crafts reaction, allowing for efficient synthesis from anthranilic acid .
  • Green Chemistry Approaches : Recent advancements include the use of diacetoxy iodobenzene as a green catalyst for synthesizing this compound from isatoic anhydride under microwave conditions, emphasizing sustainability in chemical processes .

Pharmacological Studies

Numerous pharmacological studies have been conducted to evaluate the efficacy of this compound derivatives against various diseases:

  • A study highlighted the synthesis of novel this compound derivatives with enhanced anticancer activity compared to their parent compound, demonstrating the potential for optimizing therapeutic profiles through structural modifications .

Mechanism of Action

2-Aminobenzophenone exerts its effects through various mechanisms:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Chloro-2-Aminobenzophenone

  • Structural Difference: A chlorine substituent at the 5-position on the aminophenyl ring.
  • Applications: Used in Friedländer heteroannulation to synthesize polysubstituted quinolines.
  • Reactivity: Exhibits comparable reaction patterns to 2-aminobenzophenone but with marginally altered yields due to electronic effects of the chlorine atom. For example, in the presence of methylene blue catalyst, both compounds showed similar turnover numbers (TON: ~1.5–2.0) and frequencies (TOF: ~0.6–0.8 h⁻¹) under green synthesis conditions .

2-Aminobenzamide

  • Structural Difference : Replaces the ketone group with an amide (-CONH₂).
  • Applications : Primarily used in glycosylation studies and glycan analysis .
  • Reactivity: Less effective in quinazoline synthesis compared to this compound. For instance, reactions of 2-aminobenzamide with benzaldehyde require harsh conditions (e.g., high temperatures, stoichiometric reagents) and yield ≤60%, whereas this compound-based methods achieve >85% yields under mild, catalytic conditions .
  • Key Insight: The ketone group in this compound enhances electrophilicity, facilitating nucleophilic additions critical for cyclization .

Phenstatin (2a) and Thiophene Analogues

  • Structural Differences: Phenstatin: A benzophenone derivative with a trimethoxybenzoyl group. Thiophene Analogues: Replace one phenyl ring with a thiophene moiety.
  • Biological Activity: Phenstatin (2a): Demonstrates potent tubulin polymerization inhibition (IC₅₀: 1.2 µM) and anticancer activity . this compound Derivative (2b): Exhibits comparable efficacy (IC₅₀: 1.5 µM) but requires the ortho-relationship between the aroyl and amino groups for activity . Thiophene Analogues (3): Show reduced activity (IC₅₀: 3.8 µM), highlighting the importance of the benzene ring for binding .
  • Key Insight: The rigidity and planarity of the benzophenone core are crucial for antimitotic activity, which is disrupted in thiophene derivatives .

Quinazoline and Quinoline Derivatives

  • Synthetic Efficiency: Quinazolines: this compound reacts with aldehydes and ammonium acetate under ZnO nanoparticle catalysis to yield 1,2-dihydroquinazolines in >90% yields . Quinolines: Microwave-assisted reactions with α-methyleneketones achieve 80–95% yields, surpassing traditional methods requiring toxic solvents .
  • Comparison with Other Substrates: 2-Aminobenzamide: Lower yields (≤60%) due to side reactions . Urea or Isatin: Require metal catalysts and higher temperatures, increasing costs and complexity .

Comparative Data Table

Compound Structure Modification Application Key Data Reference
This compound None (parent compound) Benzodiazepines, Antimitotic Agents Tubulin IC₅₀: 1.5 µM; Quinazoline yield: 90%+
5-Chloro-2-aminobenzophenone Cl at 5-position Quinoline Synthesis TON: 1.5–2.0; TOF: 0.6–0.8 h⁻¹
2-Aminobenzamide -CONH₂ instead of ketone Glycan Analysis Lower quinazoline yields (≤60%)
Phenstatin (2a) Trimethoxybenzoyl group Anticancer Agents Tubulin IC₅₀: 1.2 µM
Thiophene Analogues (3) Thiophene ring substitution Antimitotic Screening Tubulin IC₅₀: 3.8 µM

Key Insights and Trends

Structural Flexibility: The ketone group in this compound enhances reactivity in cyclization reactions compared to amide or thiophene derivatives .

Substituent Effects : Electron-withdrawing groups (e.g., Cl) improve regioselectivity but may require optimization for yield .

Biological Activity: The ortho-relationship between functional groups is critical for antimitotic efficacy, which is disrupted in non-planar analogues .

Synthetic Advancements: Catalytic and solvent-free methods using this compound outperform traditional routes in yield and sustainability .

Biological Activity

2-Aminobenzophenone (ABP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, structure-activity relationships (SAR), and various applications of ABP and its derivatives.

Overview of this compound

This compound is an organic compound characterized by an amino group attached to the benzophenone structure. Its chemical formula is C13_{13}H11_{11}NO, and it has been synthesized through various methods, including the reaction of acyl hydrazides with arynes, which enhances its versatility as a precursor for bioactive molecules .

Biological Activities

The biological activities of this compound and its derivatives encompass a wide range of pharmacological effects, including:

  • Anticancer Activity : Several studies have demonstrated that ABP exhibits potent cytotoxic effects against various cancer cell lines. For instance, derivatives of ABP have shown significant inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase . The introduction of the amino group at the ortho position is crucial for enhancing growth inhibition .
  • Antibacterial Properties : Research has indicated that 2-amino-5-chlorobenzophenone derivatives possess strong antibacterial and antibiofilm activities against strains such as Klebsiella pneumoniae and Staphylococcus aureus. The structure-activity relationship analysis suggests that different substitutions at the amino group can modulate these activities.
  • Receptor Antagonism : Certain derivatives have been identified as potent antagonists for specific receptors, including the hBK B1 receptor. These compounds exhibit high receptor occupancy in central nervous system models without being substrates for P-glycoprotein-mediated efflux, indicating their potential for neurological applications .

Structure-Activity Relationships (SAR)

The SAR studies conducted on this compound derivatives reveal that modifications to the benzophenone scaffold can significantly influence their biological activity. Key findings include:

  • Cytotoxicity : Compounds with specific substitutions on the aromatic rings showed varied inhibitory effects on cancer cell lines, with IC50 values ranging from 5.99 µM to 18.30 µM . The presence of electron-withdrawing groups at certain positions enhances cytotoxicity.
  • Binding Affinity : The binding affinity to biological targets is often enhanced by optimizing the hydrophobic interactions through appropriate substitutions on the aromatic rings .

Case Studies

  • Anticancer Activity :
    • A study evaluated a series of ABP derivatives against multiple human cancer cell lines, revealing that compounds with ortho-amino substitutions exhibited significantly lower IC50 values than traditional chemotherapeutics like combretastatin A-4 .
  • Antibacterial Studies :
    • A series of 2-amino-5-chlorobenzophenone Schiff bases were synthesized and tested for antibacterial activity. Results indicated effective inhibition against Staphylococcus aureus and Streptococcus mutans, highlighting their potential as therapeutic agents against bacterial infections .
  • DNA Binding Studies :
    • The interaction of this compound complexes with CT-DNA was explored using UV absorption and fluorescence techniques. The studies confirmed intercalative binding modes that could be leveraged for developing novel DNA-targeting drugs .

Data Table: Summary of Biological Activities

Activity TypeCompound/DerivativeTarget/OrganismIC50/Effectiveness
AnticancerThis compoundColo 205, MCF-7IC50 < 100 nM
Antibacterial2-Amino-5-chlorobenzophenoneStaphylococcus aureusEffective at low µM
Receptor AntagonismNovel ABP DerivativeshBK B1 receptorHigh occupancy
DNA BindingABP ComplexesCT-DNAIntercalation confirmed

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Aminobenzophenone in laboratory settings, and what yields are typically achieved?

  • Methodology : A common method involves oxidative fragmentation of 3-tert-butylperoxy-3-phenyloxindole using cesium carbonate in DMF under air. This reaction proceeds at ambient temperature for 12 hours, yielding 78% of this compound after purification via flash chromatography (hexanes:EtOAc, 9:1) .
  • Data : Reaction parameters include stoichiometric use of Cs₂CO₃ (1.0 equiv), DMF solvent, and TLC/LCMS monitoring for reaction completion.

Q. What safety protocols are critical when handling this compound?

  • Guidelines :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Waste Disposal : Segregate waste and transfer to certified hazardous waste facilities .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

  • Analytical Methods :

  • Chromatography : TLC (silica gel, hexanes:EtOAc) and LCMS for reaction monitoring .
  • Spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments and ketone/amine functional groups .

Advanced Research Questions

Q. How does this compound facilitate heterocyclic synthesis, particularly in continuous-flow systems?

  • Mechanistic Insight : In Friedlander annulation, this compound reacts with ethyl acetoacetate under continuous-flow conditions (70°C, acetonitrile solvent) using a perfluorosulfonic acid-functionalized microreactor. The reaction achieves high efficiency with residence times of 2–13 minutes, producing quinoline derivatives .
  • Catalytic Role : The acid-functionalized reactor enhances reaction rates compared to non-catalytic systems (<5% conversion in bare reactors) .

Q. What structural features of this compound derivatives contribute to biological activity, such as tubulin inhibition?

  • Structure-Activity Relationship : Derivatives like 2b (a this compound analogue) exhibit potent antiproliferative activity by disrupting tubulin polymerization. The ortho positioning of the amino and benzoyl groups is critical for binding to tubulin’s colchicine site .
  • Experimental Validation : IC₅₀ values for tubulin inhibition are determined via fluorescence-based assays using purified tubulin and paclitaxel as a control .

Q. How is this compound utilized in coordination chemistry for metal complex synthesis?

  • Application : It serves as a ligand precursor for azodye-derived complexes (e.g., Mn(II), Co(II), Cu(II)). The azo group (–N=N–) chelates metals, forming complexes characterized by UV-Vis, FTIR, and ESR spectroscopy .
  • Biological Relevance : These complexes are screened for antimicrobial activity via disc diffusion assays against E. coli and S. aureus .

Properties

IUPAC Name

(2-aminophenyl)-phenylmethanone
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InChI

InChI=1S/C13H11NO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAOBFOXLCJIFLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H11NO
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DSSTOX Substance ID

DTXSID00182592
Record name 2-Aminobenzophenone
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Molecular Weight

197.23 g/mol
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CAS No.

2835-77-0
Record name 2-Aminobenzophenone
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Record name 2-Aminobenzophenone
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Synthesis routes and methods I

Procedure details

A mixture of nitrobenzophenone resin, 3-Scheme 6, (950 mg), NaSH (1.0 g) in THF (10 mL), MeOH (5 mL), water (5 mL) was heated in an oil bath at 70° C. for 16 h. The mixture was cooled, filtered and washed with methanol, water, methylene chloride and finally with methanol. Drying at 60° (in vacuo gave a slight yellow resin. Recovered (900 mg). IR 1640 (broad).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
NaSH
Quantity
950 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The mixture of 14.6 g (0.050 mol) of p-toluenesulfonylanthranilic acid prepared in Example 8 and 11.9 g (0.057 mol) of phosphorus pentachloride in 150 ml of dry benzene were heated at about 50° C. for 0.5 h. Cooled to 20-25° C. and 29.0 g (0.218 mol) of anhydrous aluminum chloride was added in portions. When addition was complete, the mixture was heated at 80-90° C. for 4 h and then cooled, poured onto a mixture of ice and 60 ml of 1N hydrochloride acid. The benzene was removed by vacuo distillation, the crude product was separated by filtration and washed with sodium carbonate and water. The filter cake is sucked reasonably dry, dissolved in 160 ml of conc. sulfuric acid and heated to 120° C. for 15 minutes. The reaction mixture was cooled and poured onto the mixture of ice and 1 g of norit, and the solution is filtered. The filtrate was neutralized with 12N ammonium hydroxide. The solid filtered off, washed with water and dried, recrystallized from 95% ethanol to give the title compound (6.63 g) as yellow crystal, yield 65.0%, m.p. 105-106° C.
Name
p-toluenesulfonylanthranilic acid
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Yield
65%

Synthesis routes and methods III

Procedure details

To a 30 mL peptide reaction flask was added 4-(4-(5-chloro-2-fluorenylmethoxycarbonylamino-benzoyl)-phenoxymethyl)phenoxyacetic acid (1.52 g, 2.4 mmol, 2.0 equivalents), aminomethyl resin (1.99 g, 1.19 mmol of 1% crosslinked divinylbenzene-styrene, 100 mesh size, substitution level 0.60 milliequivalents/g), and hydroxybenzotriazole monohydrate (0.808 g, 5.28 mmol, 4.4 equivalents). Anhydrous DMF (12 mL) was added to the flask and the mixture was vortexed for 0.5 hour to fully solvate the resin. Diisopropylcarbodiimide (808 mg, 5.28 mmol, 4.4 equivalents) was added by syringe. The reaction flask was stoppered and then vortexed for 24 hours at which point the ninhydrin test on approximately 10 mg of the solid support demonstrated that coupling was complete. The solvent and reagents were filtered away from the solid support and the support was rinsed five times with 20 mL DMF and five times with 20 mL CH2Cl2 (for each rinse the mixture was vortexed for at least 30 seconds before filtering off the solvent) and then dried in vacuo for 12 hours.
[Compound]
Name
peptide
Quantity
30 mL
Type
reactant
Reaction Step One
Name
4-(4-(5-chloro-2-fluorenylmethoxycarbonylamino-benzoyl)-phenoxymethyl)phenoxyacetic acid
Quantity
1.52 g
Type
reactant
Reaction Step Two
Name
hydroxybenzotriazole monohydrate
Quantity
0.808 g
Type
reactant
Reaction Step Two
Quantity
808 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
12 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Aminobenzophenone
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2-Aminobenzophenone
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2-Aminobenzophenone
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2-Aminobenzophenone
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2-Aminobenzophenone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.